Zotiraciclib

Catalog No.
S548055
CAS No.
937270-47-8
M.F
C23H24N4O
M. Wt
372.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zotiraciclib

CAS Number

937270-47-8

Product Name

Zotiraciclib

IUPAC Name

(16Z)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene

Molecular Formula

C23H24N4O

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2-

InChI Key

VXBAJLGYBMTJCY-IHWYPQMZSA-N

SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Solubility

Soluble in DMSO, not in water

Synonyms

14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo(19.3.1.1(2,6).1(8,12))heptacosa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene, SB1317, TG02

Canonical SMILES

CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Isomeric SMILES

CN1C/C=C\CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1

Description

The exact mass of the compound Zotiraciclib is 372.19501 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 4 or More Rings - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Zotiraciclib, also known as TG02 or SB1317, is a novel small molecule that acts as a potent inhibitor of cyclin-dependent kinases, particularly cyclin-dependent kinase 9. Its chemical formula is C23H24N4O, and it has a molecular weight of approximately 372.47 g/mol. Zotiraciclib is primarily under investigation for its potential therapeutic applications in treating various types of cancer, particularly glioblastoma and anaplastic astrocytoma .

Structure

The compound features a complex structure characterized by multiple rings and functional groups that contribute to its biological activity. The IUPAC name for Zotiraciclib is (16E)-14-methyl-20-oxa-5,7,14,27-tetraazatetracyclo[19.3.1.1^{2,6}.1^{8,12}]heptacosa-1(24),2,4,6(27),8,10,12(26),16,21(25),22-decaene .

Zotiraciclib's primary mechanism of action targets CDK9, an enzyme crucial for cell cycle progression []. By inhibiting CDK9, Zotiraciclib disrupts the production of proteins essential for cancer cell survival, such as Myc []. Myc overexpression is a common feature in aggressive cancers like glioblastoma [].

  • As Zotiraciclib is undergoing clinical trials, comprehensive data on its safety profile is still being gathered [, ].
  • Preclinical studies suggest it may be well-tolerated [].
  • However, further investigation is needed to determine potential side effects and interactions with other medications.

Applications in Cancer Research

  • MYCN-amplified Tumors

    MYCN amplification is a genetic alteration found in aggressive childhood cancers like neuroblastoma. Research suggests Zotiraciclib may be effective in treating these tumors. Studies have shown that Zotiraciclib disrupts MYCN-driven tumor growth by inhibiting CDK4/6 and its ability to penetrate the blood-brain barrier (BBB) makes it particularly interesting for further investigation [].

  • Glioblastoma

    Glioblastoma is a highly aggressive brain tumor with limited treatment options. Clinical trials are ongoing to evaluate the efficacy of Zotiraciclib, alone or in combination with other therapies, for glioblastoma treatment.

Primarily in the context of its interactions with biological targets. As a cyclin-dependent kinase inhibitor, it specifically inhibits the kinase activity of cyclin-dependent kinase 9 by binding to its ATP-binding site. This inhibition disrupts the phosphorylation of target proteins involved in cell cycle regulation and transcription elongation .

Zotiraciclib has demonstrated significant biological activity in preclinical studies and clinical trials. It induces apoptosis in glioblastoma cells and shows synergistic effects when combined with temozolomide, a standard treatment for brain tumors. The compound's mechanism of action involves the suppression of transcriptional processes through inhibition of cyclin-dependent kinase 9, leading to decreased cellular energy production and mitochondrial dysfunction in cancer cells .

In clinical settings, Zotiraciclib has been shown to be safe for patients with recurrent high-grade astrocytomas, although it can cause dose-limiting toxicities such as neutropenia and elevated liver enzymes .

The synthesis of Zotiraciclib involves multi-step organic reactions that create its complex ring structure. While specific synthetic pathways are proprietary and not fully disclosed in public literature, general methods typically include:

  • Formation of Key Intermediates: Initial steps involve the synthesis of pyrimidine derivatives and other key intermediates.
  • Cyclization Reactions: These intermediates undergo cyclization to form the multi-ring structure characteristic of Zotiraciclib.
  • Functional Group Modifications: Final steps involve the introduction of functional groups that enhance its potency and selectivity as a cyclin-dependent kinase inhibitor.

Zotiraciclib is primarily being explored for its application in oncology, particularly for treating:

  • Glioblastoma: A highly aggressive brain tumor where Zotiraciclib has shown promise in combination with temozolomide.
  • Anaplastic Astrocytoma: Another form of brain cancer where Zotiraciclib's efficacy is being evaluated.

Clinical trials are ongoing to further assess its safety and effectiveness in these indications .

Zotiraciclib interacts with several biological pathways due to its role as a cyclin-dependent kinase inhibitor. Notably:

  • Drug Metabolism: It is primarily metabolized by cytochrome P450 enzymes CYP1A2 and CYP3A4. This metabolism can be affected by other drugs that inhibit or induce these enzymes .
  • Synergistic Effects: Studies have shown that Zotiraciclib can enhance the efficacy of other chemotherapeutic agents like temozolomide, making it a candidate for combination therapies .

Zotiraciclib shares structural and functional similarities with several other compounds that target cyclin-dependent kinases or related pathways. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
PalbociclibCDK4/6 inhibitorSelective for CDK4/6; used in breast cancer therapy
RibociclibCDK4/6 inhibitorApproved for use in combination therapies for breast cancer
DinaciclibMulti-CDK inhibitorBroad-spectrum activity against multiple CDKs
AbemaciclibCDK4/6 inhibitorShows activity against resistant tumors

Zotiraciclib's unique advantage lies in its potent inhibition of cyclin-dependent kinase 9 specifically, which plays a critical role in transcriptional regulation and cell survival pathways in various cancers .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

372.19501140 g/mol

Monoisotopic Mass

372.19501140 g/mol

Heavy Atom Count

28

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

40D08182TT

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
FLT3 (CD135) [HSA:2322] [KO:K05092]

Wikipedia

Zotiraciclib

Dates

Modify: 2023-08-15
1: Pallis M, Abdul-Aziz A, Burrows F, Seedhouse C, Grundy M, Russell N. The multi-kinase inhibitor TG02 overcomes signalling activation by survival factors to deplete MCL1 and XIAP and induce cell death in primary acute myeloid leukaemia cells. Br J Haematol. 2012 Oct;159(2):191-203. doi: 10.1111/bjh.12018. Epub 2012 Aug 30. PubMed PMID: 22934750.
2: Poulsen A, William A, Blanchard S, Nagaraj H, Williams M, Wang H, Lee A, Sun E, Teo EL, Tan E, Goh KC, Dymock B. Structure-based design of nitrogen-linked macrocyclic kinase inhibitors leading to the clinical candidate SB1317/TG02, a potent inhibitor of cyclin dependant kinases (CDKs), Janus kinase 2 (JAK2), and Fms-like tyrosine kinase-3 (FLT3). J Mol Model. 2013 Jan;19(1):119-30. doi: 10.1007/s00894-012-1528-7. Epub 2012 Jul 22. PubMed PMID: 22820730.
3: Pasha MK, Jayaraman R, Reddy VP, Yeo P, Goh E, Williams A, Goh KC, Kantharaj E. Preclinical metabolism and pharmacokinetics of SB1317 (TG02), a potent CDK/JAK2/FLT3 inhibitor. Drug Metab Lett. 2012 Mar;6(1):33-42. PubMed PMID: 22372550.
4: William AD, Lee AC, Goh KC, Blanchard S, Poulsen A, Teo EL, Nagaraj H, Lee CP, Wang H, Williams M, Sun ET, Hu C, Jayaraman R, Pasha MK, Ethirajulu K, Wood JM, Dymock BW. Discovery of kinase spectrum selective macrocycle (16E)-14-methyl-20-oxa-5,7,14,26-tetraazatetracyclo[19.3.1.1(2,6).1(8,12)]heptaco sa-1(25),2(26),3,5,8(27),9,11,16,21,23-decaene (SB1317/TG02), a potent inhibitor of cyclin dependent kinases (CDKs), Janus kinase 2 (JAK2), and fms-like tyrosine kinase-3 (FLT3) for the treatment of cancer. J Med Chem. 2012 Jan 12;55(1):169-96. doi: 10.1021/jm201112g. Epub 2011 Dec 29. PubMed PMID: 22148278.
5: Goh KC, Novotny-Diermayr V, Hart S, Ong LC, Loh YK, Cheong A, Tan YC, Hu C, Jayaraman R, William AD, Sun ET, Dymock BW, Ong KH, Ethirajulu K, Burrows F, Wood JM. TG02, a novel oral multi-kinase inhibitor of CDKs, JAK2 and FLT3 with potent anti-leukemic properties. Leukemia. 2012 Feb;26(2):236-43. doi: 10.1038/leu.2011.218. Epub 2011 Aug 23. PubMed PMID: 21860433.

Explore Compound Types